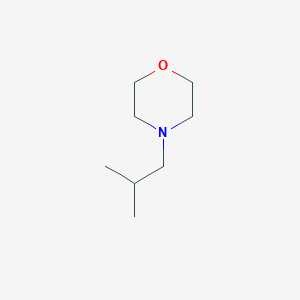

4-Isobutylmorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)7-9-3-5-10-6-4-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVSMSABRNCNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145675 | |

| Record name | 4-Isobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10315-98-7 | |

| Record name | 4-(2-Methylpropyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10315-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010315987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isobutylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isobutylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOBUTYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ED4U4AW7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Investigations of 4 Isobutylmorpholine

Isolation and Identification from Botanical Sources

The identification of 4-Isobutylmorpholine in nature is linked to analytical studies of extracts from specific plant species. Modern chromatographic and spectroscopic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are essential for separating and identifying individual components within a complex plant extract. phcogrev.comresearchgate.net

Presence in Cestrum nocturnum Extracts

Scientific investigations have confirmed the presence of this compound in extracts of Cestrum nocturnum L. phcogrev.comresearchgate.netjddtonline.info This plant, commonly known as night-blooming jasmine, belongs to the Solanaceae family and is native to Mexico, Central America, and the West Indies. researchgate.netlucidcentral.orgwikipedia.org It is widely cultivated in tropical and subtropical regions for its intensely fragrant flowers that bloom at night. jddtonline.infowikipedia.org Through GC-MS analysis of extracts derived from Cestrum nocturnum, researchers have successfully identified this compound as one of its phytochemical constituents. researchgate.netresearchgate.net

Phytochemical Screening and Associated Compounds

Phytochemical screening of a plant extract involves a systematic analysis to determine the presence of different classes of chemical compounds. These studies on Cestrum nocturnum reveal that this compound does not occur in isolation but is part of a broader spectrum of secondary metabolites. scielo.edu.uyplantsjournal.com

Co-occurrence with Other Bioactive Metabolites

Analyses of Cestrum nocturnum extracts have shown that this compound is found alongside several other bioactive compounds. Research has specifically identified its co-occurrence with ethyl citrate, the diterpene alcohol phytol, the fatty acid n-hexadecanoic acid, and the pentacyclic triterpene α-amyrin. researchgate.netresearchgate.netjddtonline.info The identification of these associated metabolites provides a clearer picture of the chemical environment in which this compound exists within the plant.

Table 1: Bioactive Metabolites Co-occurring with this compound in Cestrum nocturnum

| Compound Name | Chemical Class |

| Ethyl Citrate | Carboxylic Acid Ester |

| Phytol | Diterpene Alcohol |

| n-Hexadecanoic Acid | Saturated Fatty Acid |

| α-Amyrin | Triterpene |

This table is generated based on data from research identifying co-occurring compounds. researchgate.netresearchgate.netjddtonline.info

General Phytochemical Classes Identified in Source Extracts

Broader phytochemical screening of Cestrum nocturnum extracts confirms the presence of several major classes of secondary metabolites. journalajrb.com These studies, which use various solvents and analytical methods, consistently report the existence of alkaloids, glycosides, flavonoids, saponins, and tannins in the leaves, stems, and flowers of the plant. scielo.edu.uyplantsjournal.comindexcopernicus.com The presence of these diverse chemical groups underscores the plant's complex nature and its potential as a source of varied bioactive molecules. researchgate.netjddtonline.info

Table 2: General Phytochemical Classes in Cestrum nocturnum Extracts

| Phytochemical Class | Presence Reported |

| Alkaloids | ✓ |

| Flavonoids | ✓ |

| Glycosides | ✓ |

| Saponins | ✓ |

| Tannins | ✓ |

| Phenolic Compounds | ✓ |

| Terpenoids | ✓ |

This table summarizes findings from multiple phytochemical screening studies on Cestrum nocturnum. ijpsr.comresearchgate.netscielo.edu.uyplantsjournal.comindexcopernicus.com

Biological Activities and Pharmacological Implications Attributed to 4 Isobutylmorpholine and Its Natural Sources

Ethnopharmacological Context and Traditional Uses of Cestrum nocturnum

Cestrum nocturnum, a plant recognized for its intensely fragrant flowers that bloom at night, has been utilized for centuries in various traditional medicine systems across the world. researchgate.netplantsjournal.com Native to tropical regions of the Americas, its cultivation has spread globally, leading to its integration into the ethnopharmacological practices of diverse cultures. researchgate.net

Pharmacological Effects of Cestrum nocturnum Extracts Containing 4-Isobutylmorpholine

Extracts of Cestrum nocturnum have demonstrated notable anti-inflammatory effects in scientific studies. phcogrev.com Research has shown that methanolic extracts of the leaves possess strong, dose-dependent anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. ajol.info This scientifically validated activity supports the plant's traditional use in treating inflammatory conditions. jddtonline.infoijcrt.org The anti-inflammatory properties are attributed to the diverse array of phytochemicals present in the plant, which includes flavonoids, saponins, and other compounds alongside this compound. phcogrev.comindexcopernicus.com

The analgesic, or pain-relieving, properties of Cestrum nocturnum extracts have been confirmed through various experimental models. researchgate.netphcogrev.com Studies on mice have shown that the extract has a significant, dose-dependent analgesic effect in both the hot plate test and the acetic acid-induced writhing test. ajol.infobvsalud.org The research indicated that the extract's mechanism of action for analgesia does not appear to involve opioid receptors, as the effect was not antagonized by naloxone. bvsalud.org This suggests a different pathway for its pain-relieving action, highlighting the plant's potential as a source for new analgesic compounds. bvsalud.org

Extracts from Cestrum nocturnum have been shown to possess broad-spectrum antimicrobial activity. researchgate.netajptonline.com Studies have documented the efficacy of crude methanol (B129727) extracts and their subsequent fractions against a variety of pathogenic bacteria and fungi. journalijar.cominternationalscholarsjournals.org Marked antibacterial activity has been observed against strains such as Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. internationalscholarsjournals.orgpharmacophorejournal.com The extracts were also found to be effective against fungal species, including Candida and Aspergillus species. journalijar.comresearchbib.com The minimum inhibitory concentrations (MICs) for bacteria have been reported to range from 19 to 280 µg/ml, while for fungi, the range was 170 to 290 µg/ml. internationalscholarsjournals.orgresearchbib.com

Table 1: Antimicrobial Activity of Cestrum nocturnum Extracts

| Microorganism | Type | Activity Observed |

|---|---|---|

| Pseudomonas aeruginosa | Bacteria | Susceptible internationalscholarsjournals.orgpharmacophorejournal.com |

| Staphylococcus aureus | Bacteria | Susceptible internationalscholarsjournals.orgpharmacophorejournal.com |

| Bacillus subtilis | Bacteria | Susceptible internationalscholarsjournals.org |

| Escherichia coli | Bacteria | Susceptible internationalscholarsjournals.orgpharmacophorejournal.com |

| Shigella flexneri | Bacteria | Susceptible internationalscholarsjournals.org |

| Candida species | Fungi | Susceptible journalijar.cominternationalscholarsjournals.org |

| Aspergillus species | Fungi | Susceptible journalijar.com |

| Microsporum canis | Fungi | Susceptible internationalscholarsjournals.org |

The potential of Cestrum nocturnum extracts as a source of anticancer agents is an active area of research. phcogrev.comnih.gov Studies have shown that fractions isolated from the flowers of the plant exhibit significant cytotoxicity against various cancer cell lines while showing low toxicity to normal immune cells. jddtonline.infonih.gov Methanolic extracts of the leaves and stems have been tested against human colon cancer (HCT 116) and acute myeloid leukemia (THP-1) cell lines, demonstrating a dose-dependent increase in cell death. nih.gov Further investigations into fractions from the plant's flowers revealed they could attenuate proliferation and induce apoptosis in Bel-7404 cancer cells by causing DNA damage and inhibiting topoisomerase II activity. nih.govnih.gov

Table 2: Antioxidant Activity of Cestrum nocturnum Methanolic Leaf Extract

| Assay | IC₅₀ Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 39.12 ± 0.53 researchgate.net |

| ABTS Radical Scavenging | 20.94 ± 0.82 researchgate.net |

IC₅₀ represents the concentration of the extract required to scavenge 50% of the free radicals.

Antidiabetic Activity

Extracts of Cestrum nocturnum containing this compound have shown potential for managing diabetes. nih.govnih.gov Studies indicate that methanolic and hydroalcoholic extracts from the leaves of this plant exhibit antidiabetic properties. researchgate.netijpbr.in The proposed antidiabetic and antioxidant activities of the extract are thought to arise from the combined effects of its constituent compounds. nih.govresearchgate.net One of the key mechanisms for controlling hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes, a known therapeutic approach for managing type 2 diabetes. ijpbr.in

Anti-Alzheimer Activity

The potential for anti-Alzheimer's activity is another significant area of investigation linked to this compound. This activity is primarily attributed to extracts of Cestrum nocturnum where the compound is present. jddtonline.infonih.gov The neuroprotective potential is linked to the extract's ability to inhibit key enzymes involved in the progression of Alzheimer's disease. nih.govnih.gov Research suggests that the bioactive phytoconstituents within the plant extract, including this compound, may act together to produce these neuroprotective effects. nih.govresearchgate.net

Enzyme Inhibition Studies

The pharmacological activities attributed to extracts containing this compound are often linked to the inhibition of specific enzymes. These studies provide insight into the mechanisms that may underlie the observed antidiabetic and anti-Alzheimer effects.

Alpha-Amylase Inhibition

Alpha-amylase is a critical enzyme in carbohydrate digestion, and its inhibition is a strategy for managing post-meal high blood sugar. ijpbr.in Research has demonstrated that extracts from Cestrum nocturnum can inhibit α-amylase. A hydroalcoholic extract showed potent inhibition with a half-maximal inhibitory concentration (IC50) value of 45.9 μg/mL. jddtonline.infoijpbr.ingrafiati.com Similarly, a methanolic extract of C. nocturnum leaves strongly inhibited α-amylase with an IC50 of 188.77 ± 1.67 µg/mL in a non-competitive manner. nih.govnih.govresearchgate.net This inhibitory action is credited to the complex mixture of phytochemicals in the extract, which includes this compound. jddtonline.info

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic goal. Studies on the methanolic extract of C. nocturnum leaves, which contains this compound, reported significant competitive inhibition of AChE with an IC50 value of 239.44 ± 0.93 µg/mL. nih.govnih.govresearchgate.net This finding suggests a potential mechanism for the observed anti-Alzheimer's properties of the extract. jddtonline.info

Synergistic Effects of Phytoconstituents in Biological Activity

The bioactivity of extracts from Cestrum nocturnum is often not attributed to a single molecule but rather to the synergistic interaction of its various components. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic extract identified a group of compounds that are believed to work in concert. researchgate.netgrafiati.com

It is suggested that the antidiabetic and anti-Alzheimer's activities of the extract could be driven by the synergistic effect of its bioactive phytoconstituents. nih.govresearchgate.net This includes this compound along with other identified compounds. In silico analysis supports this, showing that multiple compounds from the extract have a high binding affinity to the catalytic sites of both α-amylase and acetylcholinesterase. nih.govresearchgate.net

Key Phytoconstituents in Cestrum nocturnum Extract with Potential Synergistic Activity

| Compound Name | Chemical Class | Potential Role |

|---|---|---|

| This compound | Morpholine (B109124) Alkaloid | Contributor to enzyme inhibition |

| Ethyl citrate | Ester | Contributor to overall bioactivity |

| Phytol | Diterpene Alcohol | Contributor to overall bioactivity |

| n-Hexadecanoic acid | Fatty Acid | Known to have various biological properties |

| α-Amyrin | Triterpene | Known to have diverse biological properties |

Discrepancies and Contradictions in Reported Bioactivity Data

A significant point of discrepancy in the scientific literature regarding this compound is the distinction between the activity of a whole plant extract versus the activity of the isolated compound. The antidiabetic and anti-Alzheimer properties are consistently reported for extracts of Cestrum nocturnum in which this compound is a known component. jddtonline.infonih.govresearchgate.net

Table of Mentioned Compounds

Advanced Analytical and Characterization Methodologies for 4 Isobutylmorpholine Research

Spectroscopic Techniques for Identification and Elucidation

Spectroscopic methods are indispensable for the structural confirmation of 4-Isobutylmorpholine. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques offer detailed information about its chemical structure, functional groups, and molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds like this compound within complex mixtures. thermofisher.com It is frequently employed in phytochemical analysis to identify the constituents of plant extracts. nih.govthepharmajournal.com The process involves a gas chromatograph, which separates the components of a sample based on their different boiling points and polarities as they pass through a capillary column. thermofisher.com Each separated component then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a molecular fingerprint. impactfactor.org

In the context of phytochemical profiling, GC-MS analysis has successfully identified this compound as a constituent in the methanolic extract of Cestrum nocturnum leaves. researchgate.netresearchgate.net The identification is achieved by comparing the retention time (the time it takes for the compound to pass through the GC column) and the mass spectrum of the unknown peak with those of known compounds in spectral libraries, such as the National Institute of Standards and Technology (NIST) library. researchgate.netjournalirjpac.com

The mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its unambiguous identification. nist.govnist.gov This analytical approach is highly sensitive and can detect trace amounts of the compound in intricate biological matrices. thermofisher.com

Table 1: GC-MS Data for Compounds Identified in Cestrum nocturnum Methanolic Extract

Chromatographic Separation and Purification Strategies

Following initial identification, the isolation of this compound in a pure form is essential for further research. Chromatographic techniques are the primary methods used for the separation and purification of compounds from complex mixtures. rochester.edu The choice of method depends on the properties of the compound and the scale of the purification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating morpholine (B109124) and its derivatives. nih.govresearchgate.net Reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach. sielc.com For instance, morpholine derivatives can be effectively separated using a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate larger quantities of the compound. sielc.com

Besides HPLC, other chromatographic methods can be employed. Column chromatography is a fundamental and widely used technique for purifying compounds on both small and large scales. rochester.edu The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) is critical and is determined by the polarity of this compound and the impurities present.

Other general purification techniques that can be considered, depending on the physical properties of this compound, include distillation for volatile liquids and crystallization for solid compounds. rochester.edumasterorganicchemistry.com Distillation separates components of a liquid mixture based on differences in their boiling points, while crystallization is an effective method for purifying solids by separating a product from impurities based on differences in solubility. masterorganicchemistry.com The selection of an appropriate solvent is the most critical step for successful purification by crystallization. ijddr.in

Table 2: Mentioned Compounds

Future Directions and Translational Research Challenges for 4 Isobutylmorpholine and Its Derivatives

Sustainable Sourcing and Production Methodologies

The future development and application of 4-isobutylmorpholine and its derivatives are intrinsically linked to the adoption of sustainable and environmentally responsible manufacturing processes. Traditional chemical synthesis routes for morpholines have often relied on harsh reagents and energy-intensive conditions, generating significant waste. The principles of green chemistry are now guiding the development of next-generation production methodologies applicable to this class of compounds.

A significant advancement in this area is the move away from multi-step processes, such as those involving chloroacetyl chloride, towards more streamlined and efficient protocols. researchgate.net Recent research has highlighted simple, high-yielding, one or two-step, redox-neutral methods for converting 1,2-amino alcohols into morpholines. researchgate.nete3s-conferences.org These modern approaches utilize inexpensive and less hazardous reagents, such as ethylene sulfate and potassium tert-butoxide (tBuOK), significantly reducing the environmental footprint of production. researchgate.nete3s-conferences.orgrsc.org Such methods eliminate intermediate steps and the associated waste streams, offering a greener alternative to conventional synthesis. researchgate.net

Furthermore, the exploration of biocatalysis presents a promising frontier for the sustainable production of specific morpholine (B109124) derivatives. nih.gov Enzyme-catalyzed reactions can offer high specificity and selectivity, reducing the need for protecting groups and minimizing the formation of unwanted byproducts. This approach is particularly valuable for producing single-enantiomer compounds, which is often a requirement for pharmaceutical applications. The integration of renewable feedstocks as starting materials for the synthesis of the morpholine core or its substituents is another critical area of research. By replacing petroleum-derived precursors with bio-based alternatives, the entire lifecycle of this compound production can be made more sustainable.

| Methodology | Key Features | Sustainability Advantages | References |

|---|---|---|---|

| Redox-Neutral Annulation | Uses 1,2-amino alcohols and ethylene sulfate. A one or two-step process. | Reduces the number of synthetic steps, eliminates harsh reagents, and uses inexpensive starting materials. | researchgate.nete3s-conferences.orgrsc.org |

| Biocatalysis | Employs enzymes for specific chemical transformations (e.g., resolution of racemates). | High enantioselectivity, mild reaction conditions, reduced byproducts. | nih.gov |

| Catalytic Cyclization | Uses various metal catalysts (e.g., Palladium, Iron) for cyclization reactions. | Can enable novel bond formations and increase reaction efficiency. | acs.org |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources instead of petrochemicals. | Reduces dependence on fossil fuels and lowers the carbon footprint of the final product. | N/A |

Advancing Structure-Activity Relationship Studies

The morpholine ring is recognized as a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. acs.orgnih.gov For this compound, advancing the understanding of its Structure-Activity Relationships (SAR) is a critical step in unlocking its therapeutic potential. SAR studies systematically investigate how modifications to a molecule's chemical structure affect its biological activity, providing a roadmap for designing more potent and selective compounds. researchgate.net

Future SAR studies on this compound would involve the systematic synthesis and biological evaluation of a library of analogues. Key areas of structural modification would include:

The N-Isobutyl Group: The size, shape, and lipophilicity of the isobutyl substituent can be altered. Creating derivatives with n-butyl, sec-butyl, tert-butyl, or longer alkyl chains would probe the steric and hydrophobic requirements of the target binding pocket. Introducing functional groups (e.g., hydroxyl, amino, fluoro) onto the isobutyl chain could introduce new hydrogen bonding or polar interactions.

The Morpholine Ring: While the core ring is often retained for its favorable properties, substitutions at the C-2, C-3, C-5, or C-6 positions could be explored. Such modifications can influence the molecule's conformation and introduce new interactions with biological targets. Stereochemistry is also a critical factor; synthesizing and testing individual enantiomers is essential, as biological activity is often stereospecific. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic structures (e.g., piperidine, piperazine, thiomorpholine) can help determine the importance of the oxygen atom for activity. The oxygen atom of the morpholine ring is known to form key hydrogen bonds with the active sites of some enzymes. nih.gov

These studies will be guided by computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, which can predict the activity of virtual compounds and prioritize synthetic efforts. researchgate.netnih.gov A thorough understanding of the SAR landscape will be essential for optimizing the potency, selectivity, and safety profile of this compound-based drug candidates.

| Molecular Region for Modification | Rationale for SAR Study | Example Modifications | Potential Impact on Activity |

|---|---|---|---|

| N-Alkyl Substituent (Isobutyl group) | To probe the size, shape, and hydrophobic limits of the target's binding pocket. | n-butyl, sec-butyl, cyclopentyl, benzyl (B1604629), hydroxyisobutyl | Alter potency, selectivity, and metabolic stability. |

| Morpholine Ring Core | To investigate the role of ring conformation and introduce new interaction points. | Methyl or phenyl groups at C-2, C-3, C-5, or C-6 positions. | Influence binding affinity and introduce chirality. |

| Stereochemistry | Biological targets are chiral, often leading to different activities for different enantiomers. | Separation of racemic mixtures or asymmetric synthesis to yield pure (R) and (S) enantiomers. | Identify the active stereoisomer and reduce potential off-target effects from the inactive one. |

| Bioisosteric Replacement | To determine the importance of the morpholine oxygen and nitrogen atoms. | Replace morpholine with thiomorpholine, piperidine, or N-methylpiperazine. | Clarify the pharmacophore and modulate physicochemical properties like pKa and solubility. |

Clinical Translation Potential and Preclinical Study Development

Translating a novel chemical entity like this compound from a laboratory curiosity into a clinical candidate is a complex, multi-stage process. The potential for clinical translation is built upon a foundation of robust preclinical data that establishes both efficacy and safety. The morpholine scaffold is present in numerous approved drugs, which provides a strong precedent for its therapeutic utility and general tolerability in humans, enhancing the translational potential of its derivatives. nih.govresearchgate.net

The preclinical development path for a this compound derivative would begin with the identification of a clear therapeutic indication based on initial biological screening. Once a primary target or pathway is identified, a comprehensive series of studies is required. This process is often guided by in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to predict the compound's pharmacokinetic properties and potential liabilities early on. nih.gov

A typical preclinical program would involve:

In Vitro Studies: These include target binding assays to determine affinity and selectivity, mechanism of action studies to understand how the compound works at a molecular level, and cytotoxicity assays in various cell lines.

In Vivo Pharmacokinetics (PK): Studies in animal models (e.g., mice, rats) are conducted to understand the ADME profile of the compound. This data is crucial for determining how the drug is absorbed, where it goes in the body, how it is metabolized, and how it is eliminated. rsc.orgmdpi.com The favorable pKa and lipophilic-hydrophilic balance of many morpholine derivatives can contribute to good solubility and brain permeability, which is particularly advantageous for developing drugs targeting the central nervous system (CNS). researchgate.nete3s-conferences.orgacs.org

In Vivo Efficacy Studies: The compound is tested in relevant animal models of the target disease to demonstrate that it has the desired therapeutic effect.

Toxicology and Safety Pharmacology: A critical and extensive part of preclinical development involves evaluating the compound's safety. This includes acute and chronic toxicity studies in multiple species to identify any potential adverse effects and to determine a safe starting dose for human trials.

A significant challenge, particularly for CNS-active compounds, is the high failure rate in late-stage clinical trials. e3s-conferences.org This underscores the importance of developing highly predictive preclinical models and a deep understanding of the drug's pharmacokinetic and pharmacodynamic (PK/PD) relationship before entering human studies. researchgate.net

| Preclinical Development Stage | Key Objectives | Example Studies and Methodologies | References |

|---|---|---|---|

| Lead Discovery & Optimization | Identify and refine compounds with desired biological activity and drug-like properties. | High-throughput screening, SAR studies, in silico ADMET prediction. | nih.govnih.gov |

| In Vitro Pharmacology | Characterize the mechanism of action and selectivity. | Receptor binding assays, enzyme inhibition kinetics, cell-based functional assays. | nih.gov |

| In Vivo Pharmacokinetics (ADME) | Determine how the body processes the drug. | Single and multiple dose studies in rodents to measure plasma and tissue concentrations over time. | rsc.orgmdpi.com |

| In Vivo Efficacy | Demonstrate therapeutic benefit in a living system. | Testing in validated animal models of the target disease (e.g., behavioral tests for CNS disorders). | e3s-conferences.orgnih.gov |

| Safety & Toxicology | Identify potential risks and establish a safe dose range for human trials. | Dose-range finding, single- and repeat-dose toxicity studies in two species (rodent and non-rodent). | N/A |

Overcoming Bioavailability and Side Effect Limitations

Overcoming Bioavailability Limitations

Bioavailability, the fraction of an administered dose that reaches systemic circulation, can be limited by poor solubility, low membrane permeability, or rapid metabolism. researchgate.netnih.gov Strategies to overcome these hurdles include both chemical and formulation-based approaches.

Chemical Modifications: For compounds with high metabolic turnover, structural modifications can be made to block sites of metabolism. This involves identifying the "metabolic soft spots" on the molecule and replacing susceptible hydrogen atoms with groups like fluorine or methyl, which are more resistant to enzymatic breakdown by Cytochrome P450 enzymes. researchgate.net Another approach is the development of prodrugs, which are inactive precursors that are converted into the active drug within the body, a strategy that can enhance absorption.

Advanced Formulation Strategies: For poorly soluble compounds, modern formulation techniques can dramatically improve bioavailability. nih.gov Amorphous solid dispersions, which stabilize the drug in a high-energy, non-crystalline form, can increase dissolution rates. nih.gov Lipid-based delivery systems, such as liposomes and solid lipid nanoparticles, can encapsulate the drug, improving its solubility and protecting it from degradation in the gastrointestinal tract. nih.govresearchgate.net These nanoparticle systems can also be engineered for controlled release and targeted delivery. nih.govnih.gov

Mitigating Side Effect Limitations

Side effects arise from the drug interacting with unintended "off-targets" or from an exaggerated effect at the intended target. The strategy for mitigating these effects must be tailored to the specific adverse event observed.

Dose Optimization and Management: The simplest approach is often dose reduction or adjustment of the dosing schedule. nih.gov For predictable side effects, symptomatic treatments can be co-administered, such as laxatives for opioid-induced constipation or antiemetics for nausea. rsc.orgnih.gov

Structure-Toxicity Relationship (STR) Studies: Similar to SAR, STR studies aim to identify which parts of a molecule are responsible for its toxic effects. By modifying these "toxicophores" while preserving the "pharmacophore" responsible for efficacy, safer drugs can be designed. nih.gov

Targeted Drug Delivery: Advanced drug delivery systems can also minimize side effects by concentrating the therapeutic agent at the site of action, thereby reducing systemic exposure and its associated toxicities. mdpi.comnih.gov For example, liposomes can be designed to accumulate preferentially in tumor tissue, reducing the impact on healthy cells.

| Challenge | Strategy | Description | References |

|---|---|---|---|

| Low Bioavailability | Metabolic Stabilization | Chemically modifying the molecule at sites of rapid metabolism (e.g., fluorination) to increase its half-life. | researchgate.netnih.gov |

| Prodrug Design | Synthesizing an inactive precursor that is converted to the active drug in vivo to improve absorption. | researchgate.net | |

| Advanced Formulation | Using techniques like lipid nanoparticles, amorphous solid dispersions, or micronization to enhance solubility and dissolution. | nih.govresearchgate.net | |

| Adverse Side Effects | Dose Management | Reducing the dose or co-administering medications to manage symptoms (e.g., antiemetics). | nih.govnih.gov |

| Structural Modification | Altering the chemical structure to remove toxicophores while retaining the pharmacophore based on STR studies. | nih.gov | |

| Targeted Delivery | Employing carrier systems (e.g., liposomes, antibody-drug conjugates) to concentrate the drug at the disease site. | mdpi.comnih.gov |

Exploration of Novel Pharmacological Targets and Mechanisms

The versatility of the morpholine scaffold, demonstrated by its presence in drugs with a wide array of therapeutic actions, suggests that its potential is far from exhausted. e3s-conferences.orgnih.gov A key future direction for this compound and its derivatives lies in the systematic exploration of novel pharmacological targets and mechanisms of action that go beyond the well-trodden paths.

The process of discovering new therapeutic applications begins with unbiased screening. By testing this compound and a library of its analogues against diverse panels of receptors, enzymes, and cell-based assays, researchers can identify unexpected biological activities. This "target-agnostic" approach can unveil novel structure-activity relationships and point toward previously unconsidered therapeutic areas.

Emerging areas of interest where morpholine derivatives could be explored include:

Neuroinflammation and Neuroprotection: Beyond established targets in neurodegeneration like cholinesterases and MAO, researchgate.netacs.org there is growing interest in targets that modulate neuroinflammatory pathways or promote neuronal survival. Screening morpholine derivatives for activity against targets like novel secretases (e.g., δ-secretase or legumain), microglia activation markers, or pathways involved in oxidative stress could yield new leads for diseases like Alzheimer's or Parkinson's. researchgate.netnih.gov

Oncology and Immuno-oncology: While morpholine derivatives are known to target kinases like PI3K and mTOR, researchgate.net there are numerous other targets in cancer biology. Exploring their potential as inhibitors of epigenetic modifiers (e.g., histone deacetylases), protein-protein interactions (e.g., p53-MDM2), or as modulators of the tumor microenvironment could open new avenues for cancer therapy.

Infectious and Neglected Tropical Diseases: The rise of antimicrobial resistance necessitates the discovery of drugs with novel mechanisms. Targets involved in bacterial cell wall synthesis, such as DprE1 in Mycobacterium tuberculosis, have already been validated for morpholine-containing compounds. e3s-conferences.org Screening against a broader range of pathogens and their essential enzymes could identify new anti-infective agents.

Novel Mechanisms of Action: Research can also focus on uncovering more sophisticated mechanisms of action. Instead of simple enzyme inhibition, derivatives could be investigated as allosteric modulators , which bind to a secondary site on a protein to fine-tune its activity rather than blocking it completely. researchgate.net This can offer greater selectivity and a better side-effect profile. Another area is the development of PROTACs (PROteolysis TArgeting Chimeras), where a morpholine derivative could serve as the "warhead" that binds to a target protein, which is then linked to a molecule that recruits the cell's machinery to degrade the target protein entirely.

| Potential Therapeutic Area | Novel Target Class / Mechanism | Rationale and Research Approach | References |

|---|---|---|---|

| Neurodegenerative Diseases | Neuroinflammatory Pathways (e.g., Microglial targets, Legumain) | Screening for inhibition of inflammatory cytokine release in cell models; enzymatic assays for novel secretases. | researchgate.netnih.gov |

| Oncology | Epigenetic Modifiers (e.g., HDACs, methyltransferases) | Evaluating derivatives for their ability to inhibit epigenetic enzymes and restore normal gene expression in cancer cells. | N/A |

| Infectious Diseases | Novel Bacterial/Fungal Enzymes | Screening against essential enzymes in resistant pathogens to identify new mechanisms for antimicrobial action. | e3s-conferences.org |

| Multiple Areas | Allosteric Modulation | Designing derivatives that bind to allosteric sites on GPCRs or enzymes to provide more selective modulation of activity. | researchgate.net |

| Multiple Areas | Targeted Protein Degradation (PROTACs) | Synthesizing chimeric molecules where a this compound derivative targets a disease-causing protein for degradation. | N/A |

Development of Next-Generation Bio-based Materials and Renewable Polymers

Beyond its pharmacological potential, the this compound scaffold represents a valuable building block for the creation of next-generation functional materials. The field of polymer science is increasingly focused on developing materials from renewable resources to reduce environmental impact and create novel functionalities. mdpi.commdpi.com Morpholine derivatives are already being utilized as monomers and functional components in advanced polymers, paving the way for the exploration of this compound in this domain. e3s-conferences.org

The development of bio-based polymers from this compound would follow a multi-step research trajectory:

Renewable Monomer Synthesis: The first step involves creating a polymerizable version of this compound derived from sustainable feedstocks. By analogy with existing morpholine-based monomers, one could synthesize "this compound methacrylate" or "N-acryloyl-4-isobutylmorpholine." This would involve functionalizing the morpholine structure with a reactive group like an acrylate or methacrylate, which can participate in polymerization reactions. nih.gov

Polymerization and Characterization: These novel monomers could then be polymerized, either alone to form homopolymers or with other bio-based monomers (e.g., from lactic acid, starches, or vegetable oils) to create copolymers. researchgate.netspecialchem.com The resulting polymers would be characterized to determine their physical and chemical properties, such as molecular weight, thermal stability, and mechanical strength. The presence of the isobutyl group would be expected to impart specific hydrophobic characteristics to the polymer, distinguishing it from more hydrophilic polymers like poly(N-acryloylmorpholine) (PNAM). researchgate.netnih.gov

Exploration of Applications: The unique properties of these new polymers would dictate their potential applications.

Biodegradable Plastics: Copolymers incorporating monomers like morpholine-2,5-diones (derived from amino acids) can yield biodegradable materials. researchgate.net A this compound-based copolymer could be designed to have tailored degradation rates and mechanical properties for use in sustainable packaging or agricultural films. specialchem.com

Functional Coatings: The morpholine moiety can be used to create polymers for functional coatings. mdpi.com A polymer containing this compound could be developed as a hydrophobic, water-repellent coating for paper or bioplastic substrates, protecting them from moisture.

Biomedical Materials: Morpholine-based polymers are known for their biocompatibility. nih.gov The specific properties of a this compound polymer could make it suitable for applications like "smart" hydrogels for controlled drug delivery, where the polymer matrix swells or shrinks in response to environmental stimuli like pH or temperature. nih.gov

The integration of sustainably sourced building blocks like this compound into polymer chemistry represents a promising pathway toward creating advanced, environmentally friendly materials with novel functionalities.

| Component/Stage | Description | Potential Properties & Advantages | Example Applications |

|---|---|---|---|

| Bio-based Monomer | Synthesis of a polymerizable derivative, e.g., this compound methacrylate, from renewable feedstocks. | Reduces reliance on petrochemicals; introduces specific functionality (hydrophobicity) via the isobutyl group. | Feedstock for polymerization reactions. |

| Homopolymer | Poly(this compound methacrylate). | Potentially creates a novel thermoplastic with defined thermal and mechanical properties and increased hydrophobicity. | Molding, extrusion, base material for composites. |

| Copolymer | Polymerized with other bio-monomers like lactide or caprolactone. | Allows for tunable properties, such as controlling the balance of hydrophobicity/hydrophilicity and tailoring the rate of biodegradation. | Biodegradable packaging, medical implants, drug delivery matrices. |

| Functional Material | Used as an additive or cross-linking agent in other polymer systems. | Can act as a stabilizer, curing agent, or modifier to improve the thermal or mechanical properties of other bio-based resins. | Advanced composites, performance-enhancing additives for bioplastics. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Isobutylmorpholine, and how can reaction conditions be optimized for reproducibility?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous morpholine derivatives (e.g., 2-(4-Chlorophenyl)morpholine) are synthesized using ethylene oxide and aryl amines under basic conditions (NaOH catalysis) . Optimize parameters like temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios to enhance yield. Validate purity via GC-MS or NMR .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm substituent positions on the morpholine ring. For example, the isobutyl group’s methyl protons appear as a triplet (~0.9 ppm) in H NMR .

- Chromatography : GC-MS with electron ionization (EI) at 70 eV can identify fragmentation patterns (e.g., m/z 99 for morpholine ring cleavage) .

- Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy; store under argon to prevent oxidation .

Q. What analytical techniques are recommended for detecting this compound in complex matrices (e.g., plant extracts)?

- Methodology : Use GC-MS with a DB-5MS column (30 m × 0.25 mm) and helium carrier gas. Compare retention indices and mass spectra to NIST library entries. For quantification, employ internal standards (e.g., deuterated analogs) to minimize matrix interference .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental IR/Raman spectra .

- Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Validate predictions via in vitro assays (e.g., enzyme inhibition studies) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodology :

- Statistical Analysis : Apply path analysis (e.g., standardized coefficients >0.7 indicate strong variable relationships) to identify confounding factors (e.g., solvent polarity affecting assay results) .

- Validation : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) and use multi-lab collaborative trials to reduce bias .

Q. What experimental designs are suitable for investigating the ecological impact of this compound degradation products?

- Methodology :

- Degradation Studies : Use HPLC-UV to monitor hydrolysis/oxidation products under simulated environmental conditions (e.g., UV light, varying pH).

- Toxicity Assays : Employ Daphnia magna or Aliivibrio fischeri bioluminescence assays to assess acute toxicity. Reference OECD guidelines for standardized protocols .

Q. How can researchers ensure ethical compliance when studying this compound’s potential biomedical applications?

- Methodology :

- Ethical Review : Submit protocols to institutional review boards (IRBs) for approval, emphasizing non-human use (per FDA guidelines) .

- Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and document all synthetic steps and analytical validations in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.